N-Acetyl-S-geranylgeranyl-L-cysteine

描述

Determination of N-Acetyl-S-Geranylgeranyl-L-Cysteine Metabolites

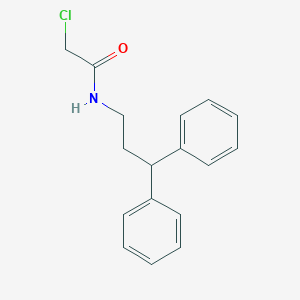

Description of N-Acetyl-S-Geranylgeranyl-L-Cysteine N-Acetyl-S-geranylgeranyl-L-cysteine is a type of mercapturic acid, which is a metabolite resulting from the conjugation of a xenobiotic compound with cysteine, followed by acetylation. Although the specific compound N-acetyl-S-geranylgeranyl-L-cysteine is not directly mentioned in the provided papers, similar compounds such as N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine have been identified as principal metabolites in rat urine after administration of corresponding alkyl isothiocyanates . These metabolites are important for understanding the detoxification pathways and the metabolism of various compounds in organisms.

Synthesis Analysis The synthesis of related compounds involves the conjugation of a mercaptan, such as cysteine, with an acyl chloride derivative, followed by acetylation. For instance, N-acetyl-S-(3-coumarinyl)cysteine was synthesized through the reaction of 3-mercaptocoumarin with N-acetyl-3-chloro-D,L-alanine methyl ester . This synthetic route could potentially be adapted for the synthesis of N-acetyl-S-geranylgeranyl-L-cysteine by using geranylgeranyl-related reagents.

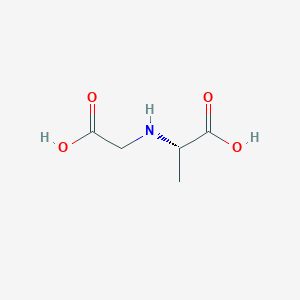

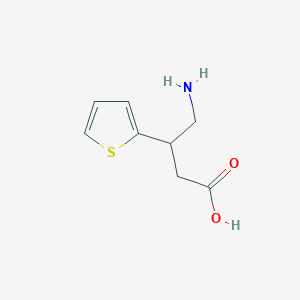

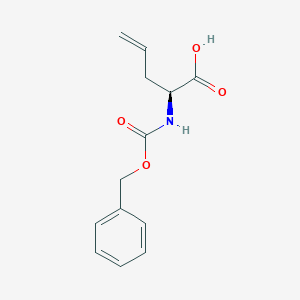

Molecular Structure Analysis The molecular structure of N-acetyl-S-geranylgeranyl-L-cysteine would consist of the geranylgeranyl group attached to the sulfur atom of cysteine, with an acetyl group attached to the nitrogen atom of the amino acid. The structure is likely to be similar to that of other N-acetyl-S-alkyl-L-cysteine compounds, which are characterized by their mercapturic acid backbone and the specific alkyl group attached .

Chemical Reactions Analysis N-acetyl-S-alkyl-L-cysteine compounds, including those similar to N-acetyl-S-geranylgeranyl-L-cysteine, can decompose at pH values greater than 5, resulting in the release of N-acetylcysteine and the corresponding alkyl isothiocyanate . This instability is an important consideration when analyzing the chemical reactions and stability of such compounds.

Physical and Chemical Properties Analysis The physical and chemical properties of N-acetyl-S-geranylgeranyl-L-cysteine would be influenced by both the acetyl and geranylgeranyl groups. The compound would likely exhibit lipophilic properties due to the geranylgeranyl group, which could affect its solubility and interaction with biological membranes. The acetyl group would contribute to the overall stability and reactivity of the molecule. The exact properties would need to be determined experimentally, as they are not provided in the papers .

Relevant Case Studies While no specific case studies on N-acetyl-S-geranylgeranyl-L-cysteine were provided, the papers do discuss the analysis of similar mercapturic acids in biological samples. For example, the determination of N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine in rat urine was achieved using high-performance liquid chromatography (HPLC) with an ultraviolet detector, which could be a relevant technique for studying N-acetyl-S-geranylgeranyl-L-cysteine as well . Additionally, the enzymatic acetylation of lysine analogs, as described in the third paper, could provide insights into the enzymatic processes involved in the acetylation of cysteine derivatives .

科学研究应用

Post-Translational Modification and Protein Attachment

N-Acetyl-S-geranylgeranyl-L-cysteine plays a significant role in the modulation of Rho and cytoskeletal protein attachment to membranes. This compound is crucial in the lipidation of the cysteine residue in proteins with the CAAX motif, affecting their membrane association. Studies show that treatment with N-acetyl-S-all-trans-geranylgeranyl-L-cysteine can release specific proteins like RhoB, RhoA, and Cdc42 from membranes, suggesting its potential in influencing protein localization and function (Desrosiers et al., 2000).

Role in Protein Methylation

The enzyme prenylated protein methyltransferase, which is involved in the post-translational modification of signaling proteins, demonstrates activity with N-acetyl-S-all-trans-geranylgeranyl-L-cysteine. This activity indicates the potential of this compound in modifying signaling pathways, especially in parasitic flagellated protozoans like Leishmania donovani (Hasne & Lawrence, 1999).

Research in Esterase Activity

N-Acetyl-S-geranylgeranyl-L-cysteine has been used to study esterase activity in specific biological contexts. For example, it serves as a substrate for rod outer segment membrane esterase, playing a role in the reverse methylation reactions, potentially of regulatory significance (Tan & Rando, 1992).

Plant Protein Processing

In plant biology, this compound has been crucial in demonstrating that farnesylcysteine and geranylgeranylcysteine alpha-carboxyl methyltransferase activities exist in tobacco cells. This finding suggests that alpha-carboxyl methylation, involving N-acetyl-S-geranylgeranyl-L-cysteine, is a significant step in the maturation of isoprenylated proteins in plants (Crowell, Sen, & Randall, 1998).

Chemical Corrosion Inhibition

In the field of materials science, N-acetyl-S-geranylgeranyl-L-cysteine derivatives have been investigated as potential green chemical corrosion inhibitors for mild steel. This application underscores its utility in industrial contexts, particularly in preventing corrosion in metallic structures (Fu et al., 2011).

安全和危害

When handling AGGC, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It is also advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

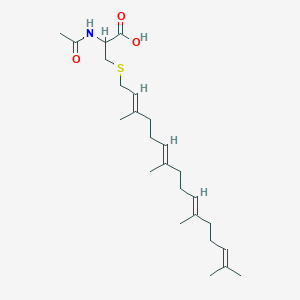

(2R)-2-acetamido-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41NO3S/c1-19(2)10-7-11-20(3)12-8-13-21(4)14-9-15-22(5)16-17-30-18-24(25(28)29)26-23(6)27/h10,12,14,16,24H,7-9,11,13,15,17-18H2,1-6H3,(H,26,27)(H,28,29)/b20-12+,21-14+,22-16+/t24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKFBJSDMCRJYDC-GEZSXCAASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCSCC(C(=O)O)NC(=O)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CSC[C@@H](C(=O)O)NC(=O)C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-S-geranylgeranyl-L-cysteine | |

CAS RN |

139332-94-8 | |

| Record name | N-Acetyl-S-geranylgeranyl-cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139332948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

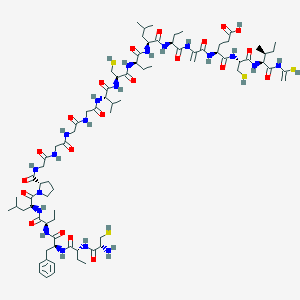

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-[(1-Phenylethyl)amino]acetic acid](/img/structure/B152459.png)